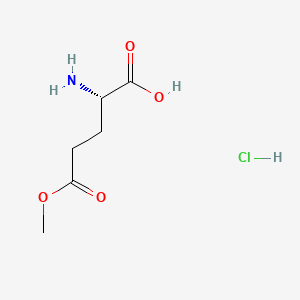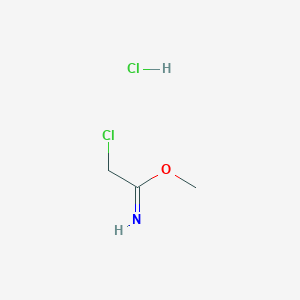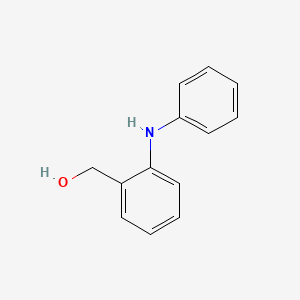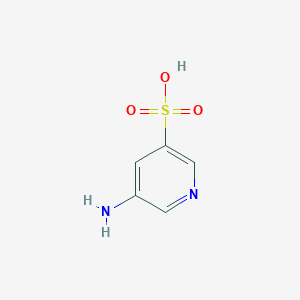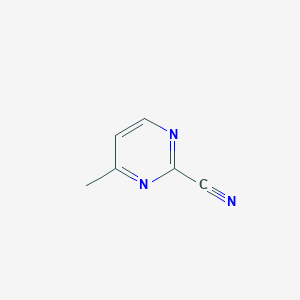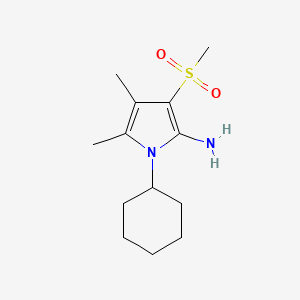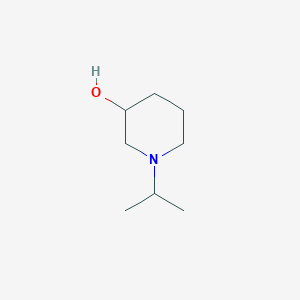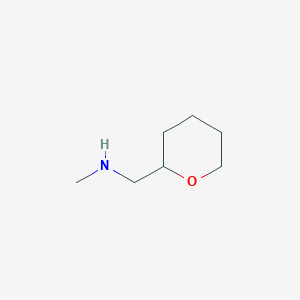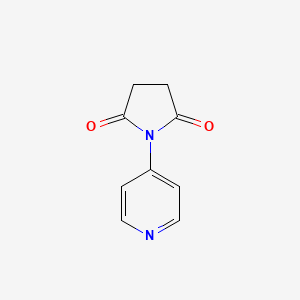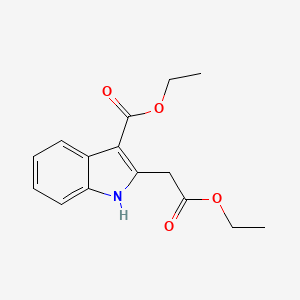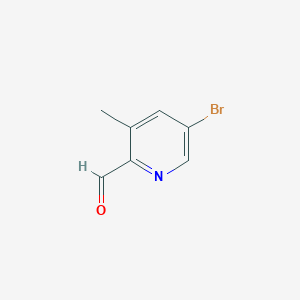
5-Bromo-3-methyl-2-pyridinecarbaldehyde
Overview
Description
5-Bromo-3-methyl-2-pyridinecarbaldehyde: is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 2-position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde typically involves the bromination of 3-methyl-2-pyridinecarbaldehyde. One common method includes the following steps :
Starting Material: 3-Methyl-2-pyridinecarbaldehyde.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Isolation: The product is then isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-3-methyl-2-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the bromine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol, room temperature.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF), elevated temperature.
Major Products:
Oxidation: 5-Bromo-3-methyl-2-pyridinecarboxylic acid.
Reduction: 5-Bromo-3-methyl-2-pyridinemethanol.
Substitution: 5-Azido-3-methyl-2-pyridinecarbaldehyde.
Scientific Research Applications
Chemistry:
5-Bromo-3-methyl-2-pyridinecarbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology:
In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine:
Its structural features make it a useful scaffold for designing molecules with desired biological activities .
Industry:
In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides, fungicides, and insecticides. Its reactivity and functional groups make it suitable for creating compounds with pesticidal properties .
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-pyridinecarbaldehyde depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on target molecules .
Molecular Targets and Pathways:
Enzymes: The compound or its derivatives may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
5-Bromo-2-pyridinecarbaldehyde: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-2-pyridinecarbaldehyde: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-3-methylpyridine: Similar structure but lacks the aldehyde group at the 2-position.
Uniqueness:
5-Bromo-3-methyl-2-pyridinecarbaldehyde is unique due to the combination of its functional groups: a bromine atom, a methyl group, and an aldehyde group. This combination provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its importance .
Properties
IUPAC Name |
5-bromo-3-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMJIYLGQMKLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477738 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376587-53-0 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376587-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-methylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


